Pnmt-IN-1

説明

Overview of Catecholamine Biosynthesis and the Terminal Role of PNMT

Catecholamines, a group of neurotransmitters and hormones including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are synthesized from the amino acid tyrosine. pathbank.orgpixorize.comwikipedia.org This multi-step enzymatic process is fundamental to the body's stress response and the regulation of numerous physiological functions. pathbank.org PNMT holds a unique position in this pathway as it catalyzes the terminal reaction, the conversion of norepinephrine to epinephrine. taylorandfrancis.comnih.gov

The synthesis of catecholamines follows a specific enzymatic cascade. pixorize.com The pathway begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step. taylorandfrancis.comnih.gov Subsequently, L-DOPA is converted to dopamine by DOPA decarboxylase. pixorize.comtaylorandfrancis.com In certain neurons and the adrenal medulla, dopamine is then converted to norepinephrine by dopamine β-hydroxylase. pixorize.comtaylorandfrancis.com

The final step, unique to epinephrine-producing cells, is the methylation of norepinephrine to form epinephrine, a reaction catalyzed by PNMT. taylorandfrancis.comdoubtnut.comwikipedia.org This conversion involves the transfer of a methyl group to the primary amine of norepinephrine. wikipedia.orgcreative-enzymes.com

The enzymatic activity of PNMT is dependent on a specific cofactor, S-Adenosyl-L-Methionine (SAM or AdoMet). doubtnut.comwikipedia.orgcreative-enzymes.com SAM serves as the methyl group donor in the reaction catalyzed by PNMT. wikipedia.orgcreative-enzymes.comuniprot.org The enzyme facilitates the transfer of the reactive methyl group from SAM to the nitrogen atom of norepinephrine. wikipedia.org This methyl transfer is a critical step in the biosynthesis of epinephrine and is a common mechanism for many methyltransferase enzymes. wikipedia.org SAM not only acts as a cofactor but also helps to stabilize the PNMT enzyme. wikipedia.org

Physiological Distribution and Functional Significance of PNMT

PNMT is not ubiquitously distributed throughout the body. Its expression is concentrated in specific tissues, reflecting the localized production and function of epinephrine.

The primary site of PNMT expression and epinephrine synthesis is the chromaffin cells of the adrenal medulla. wikipedia.orgtaylorandfrancis.comwikipedia.org This accounts for the majority of epinephrine found in the bloodstream, which functions as a hormone. taylorandfrancis.com In addition to the adrenal glands, PNMT is also expressed in specific neuron populations within the central nervous system (CNS). wikipedia.orgucf.edu These epinephrine-synthesizing neurons are found in the brainstem, specifically in the medulla oblongata, and project to various regions, including the hypothalamus. wikipedia.orgnih.govelsevierpure.com PNMT expression has also been identified in other areas such as the retina, the heart, and stellate ganglia. wikipedia.orgnih.govnih.gov

In the adrenal medulla, the production of epinephrine by PNMT is a key component of the sympathetic nervous system's "fight-or-flight" response. wikipedia.org Released into the circulation, epinephrine acts on adrenergic receptors throughout the body to increase heart rate, blood pressure, and glucose metabolism. taylorandfrancis.com The expression of PNMT in the adrenal medulla is notably enhanced by high local concentrations of glucocorticoids, such as cortisol, which diffuse from the adjacent adrenal cortex. taylorandfrancis.comnih.gov

Within the CNS, epinephrine acts as a neurotransmitter. nih.gov Adrenergic neurons originating in the brainstem are involved in various functions, including the regulation of blood pressure and neuroendocrine responses. nih.govnih.gov Stress can lead to an increase in PNMT expression, amplifying the sympathetic response. wikipedia.orgucf.edu

Rationale for Research into PNMT Inhibitors, including Pnmt-IN-1

Given the role of epinephrine in various physiological processes, the inhibition of its synthesis via PNMT has become a subject of significant research interest. nih.govontosight.ai The rationale for developing PNMT inhibitors stems from their potential to modulate conditions associated with elevated epinephrine levels. nih.govontosight.ai

Research suggests that elevated PNMT activity and subsequent epinephrine production may be implicated in conditions such as hypertension. wikigenes.orgresearchgate.net Therefore, inhibitors could serve as tools to investigate the role of epinephrine in these pathologies and potentially as therapeutic agents. nih.govontosight.aiwikigenes.org For instance, the administration of PNMT inhibitors has been shown to lower blood pressure in hypertensive animal models. wikigenes.org

Furthermore, PNMT inhibitors are crucial for dissecting the specific roles of epinephrine versus norepinephrine in the central nervous system. nih.gov Many early PNMT inhibitors lacked specificity, also interacting with adrenergic receptors, which complicated the interpretation of research findings. nih.gov

This compound is a second-generation, specific inhibitor of PNMT. medchemexpress.com It was developed as a tool to overcome the limitations of earlier, less selective inhibitors. nih.gov this compound exhibits high potency, with a reported Ki value of 1.2 nM and an IC50 value of 81 nM for human PNMT (hPNMT). nih.govmedchemexpress.commedchemexpress.com Its high specificity for PNMT over other methyltransferases and adrenoceptors makes it a valuable chemical probe for studying the biological functions of epinephrine. nih.gov Research using potent and selective inhibitors like this compound is essential for clarifying the role of epinephrine in complex processes and diseases, including cardiovascular regulation and neurological disorders. nih.govnih.gov

Data Tables

Table 1: Inhibition Data for this compound

| Parameter | Value | Target Enzyme |

|---|---|---|

| Ki | 1.2 nM | Human PNMT |

| IC50 | 81 nM | Human PNMT |

| IC50 (DNMT1) | 61 µM | DNMT1 |

| IC50 (DNMT3b) | 17 µM | DNMT3b |

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Phenylethanolamine N-Methyltransferase | PNMT |

| This compound | Inhibitor 4 |

| Norepinephrine | Noradrenaline |

| Epinephrine | Adrenaline |

| S-Adenosyl-L-Methionine | SAM, AdoMet |

| Tyrosine | - |

| L-DOPA | 3,4-dihydroxy-L-phenylalanine |

| Dopamine | - |

| Cortisol | - |

| SK&F 64139 | - |

| SK&F 29661 | - |

| LY134046 | - |

Elucidating Epinephrine's Role in Specific Biological Systems

Epinephrine acts as a hormone and neurotransmitter, influencing nearly all body tissues by binding to α- and β-adrenergic receptors. wikipedia.orgbritannica.com Its functions include increasing cardiac output, raising blood glucose and fatty acid levels, and preparing the body for stressful situations. britannica.comclevelandclinic.org However, differentiating the specific actions of epinephrine from those of its precursor, norepinephrine, can be challenging as both are active catecholamines.

The use of a highly specific inhibitor like this compound is instrumental in overcoming this challenge. By selectively blocking the synthesis of epinephrine from norepinephrine, researchers can isolate and study the physiological systems and molecular pathways that are uniquely dependent on epinephrine. nih.gov For instance, inhibiting PNMT allows for the investigation of epinephrine's precise role in cardiovascular homeostasis, metabolic regulation, and its less understood functions within the central nervous system. nih.gov The ability to modulate epinephrine levels without directly interfering with norepinephrine provides a clearer picture of its contribution to processes like the regulation of the circadian cycle and specific adrenergic receptor activation. nih.gov This targeted approach is essential for dissecting the complex signaling networks governed by catecholamines.

Development of Pharmacological Tools for Research

The development of potent and specific enzyme inhibitors is a cornerstone of pharmacological research. In the study of PNMT, early inhibitors such as SK&F 64139 and SK&F 29661 were valuable but possessed significant limitations. nih.gov These compounds often suffered from a lack of specificity, interacting with other biological targets like α2-adrenoceptors, or had poor cellular permeability, which hindered their use in cell-based and in vivo studies. nih.govresearchgate.net

This compound represents a significant advancement in pharmacological tools for PNMT research. As a second-generation, transition-state analogue inhibitor, it was rationally designed for high potency and selectivity. nih.gov Unlike its predecessors, this compound effectively inhibits PNMT in the nanomolar range while showing significantly less affinity for other receptors, thereby minimizing off-target effects. medchemexpress.comnih.govresearchgate.net A crucial feature of this compound is its ability to permeate cell membranes, making it effective for use in cellular assays to study intracellular enzyme activity. nih.gov Such potent and specific tools are invaluable for developing experimental models to explore the role of PNMT and epinephrine in pathological conditions, including hypertension, heart failure, and potentially neurodegenerative disorders like Alzheimer's disease. ontosight.aianl.gov

Table 2: Comparison of PNMT Inhibitors

| Inhibitor | Type/Generation | Potency (Ki) | Key Limitations |

|---|---|---|---|

| SK&F 64139 | First-Generation | Micromolar range nih.gov | Off-target α2-adrenoceptor activity nih.gov |

| SK&F 29661 | First-Generation | Micromolar range nih.gov | Poor cellular permeability nih.gov |

| This compound | Second-Generation | 1.2 nM medchemexpress.comnih.gov | High specificity, cell-permeable nih.gov |

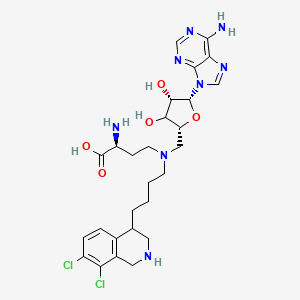

Structure

3D Structure

特性

分子式 |

C27H36Cl2N8O5 |

|---|---|

分子量 |

623.5 g/mol |

IUPAC名 |

(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[4-(7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)butyl]amino]butanoic acid |

InChI |

InChI=1S/C27H36Cl2N8O5/c28-17-5-4-15-14(9-32-10-16(15)20(17)29)3-1-2-7-36(8-6-18(30)27(40)41)11-19-22(38)23(39)26(42-19)37-13-35-21-24(31)33-12-34-25(21)37/h4-5,12-14,18-19,22-23,26,32,38-39H,1-3,6-11,30H2,(H,40,41)(H2,31,33,34)/t14?,18-,19+,22?,23-,26+/m0/s1 |

InChIキー |

VHXBLPZYVDYOPX-LKVYZCAXSA-N |

異性体SMILES |

C1C(C2=C(CN1)C(=C(C=C2)Cl)Cl)CCCCN(CC[C@@H](C(=O)O)N)C[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

正規SMILES |

C1C(C2=C(CN1)C(=C(C=C2)Cl)Cl)CCCCN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

製品の起源 |

United States |

Characterization of Pnmt in 1 As a Potent and Specific Pnmt Inhibitor

Discovery and Classification as a Second-Generation PNMT Inhibitor

Pnmt-IN-1, also referred to as inhibitor 4 in some studies, is classified as a second-generation inhibitor of PNMT medchemexpress.commedchemexpress.comtargetmol.comnih.govresearchgate.net. The development of this compound stems from research into transition-state analogues of PNMT. Transition-state analogues are designed to mimic the geometry and electrostatic properties of the enzymatic transition state, often leading to high binding affinity nih.govnih.gov. A synthetic strategy for first-generation transition-state analogues of human PNMT allowed for structural analysis and revealed potential avenues for the design of improved, second-generation inhibitors nih.govresearchgate.netnih.gov. This compound was designed, synthesized, and characterized as part of this effort to create more potent and selective PNMT inhibitors nih.govresearchgate.netnih.gov.

Enzymatic Inhibition Kinetics of this compound Against PNMT

The inhibitory activity of this compound against PNMT has been evaluated through enzymatic kinetic studies, demonstrating its potency.

Determination of K_i and IC50 Values for PNMT

Studies have determined the key kinetic parameters characterizing the inhibition of PNMT by this compound. The inhibition constant (K_i) for this compound against PNMT has been reported as 1.2 nM medchemexpress.comtargetmol.comnih.govresearchgate.netnih.govmedchemexpress.eu. The half-maximal inhibitory concentration (IC50) for this compound against human PNMT has been determined to be 81 nM in cell-based assays medchemexpress.comtargetmol.comnih.govresearchgate.netnih.govmedchemexpress.eu. This IC50 value was measured using cell-based assays with HEK293T cells expressing PNMT nih.govresearchgate.netnih.gov.

Table 1: Enzymatic Inhibition Parameters of this compound Against PNMT

| Parameter | Value | Target Enzyme | Assay Type (where specified) |

| K_i | 1.2 nM | PNMT | Not specified in snippet |

| IC50 | 81 nM | hPNMT | Cell-based assay (HEK293T) nih.govnih.gov |

Methodological Considerations in Kinetic Assay Development

The accurate determination of kinetic parameters like K_i and IC50 for potent enzyme inhibitors requires careful methodological considerations. For PNMT, biochemical assay development involves determining Michaelis constants (KM) for substrates like norepinephrine (B1679862) and S-adenosyl-L-methionine (SAM) and establishing appropriate reaction time courses to ensure measurements are within the initial rate phase biorxiv.org. A study highlighted that routinely used assays for screening PNMT inhibitors might not be suitable for compounds with K_i values below 1 μM, and a revised assay demonstrated significantly tighter binding for some inhibitors than previously reported nih.gov.

Cell-based assays have been developed and utilized to evaluate the biological activity and cellular permeability of PNMT inhibitors like this compound nih.govnih.gov. These assays provide an index for PNMT inhibition at the cellular level by analyzing the synthesis of epinephrine (B1671497) nih.gov. General considerations in kinetic assay development can include using techniques like biolayer interferometry (BLI) for real-time binding analysis, which can provide insights into binding kinetics and stoichiometry, and optimizing assay conditions such as enzyme and substrate concentrations and reaction duration biorxiv.orgseparations.co.za. Counter-assays may also be employed to identify compounds that interfere with the assay detection system rather than inhibiting the enzyme directly biorxiv.org.

Selectivity Profile of this compound

Beyond its potent inhibition of PNMT, the selectivity profile of this compound is crucial for understanding its potential as a research tool or therapeutic lead.

Inhibition of DNA Methyltransferases (DNMT1, DNMT3b) at Higher Concentrations

While primarily characterized as a PNMT inhibitor, this compound has been shown to inhibit the vitality of DNA methyltransferases DNMT1 and DNMT3b, albeit at significantly higher concentrations than required for PNMT inhibition medchemexpress.commedchemexpress.comnih.gov. The IC50 values for this compound against DNMT1 and DNMT3b are 61 μM and 17 μM, respectively medchemexpress.commedchemexpress.comnih.gov. This indicates a substantial degree of selectivity for PNMT over these DNA methyltransferases. This compound demonstrates up to 51,000-fold specificity for PNMT relative to DNA and protein methyltransferases nih.gov. Specifically, it shows a 51,000-fold specificity relative to DNMT1 and 14,000-fold specificity relative to DNMT3b nih.gov.

Table 2: Inhibition of DNMTs by this compound

| Target Enzyme | IC50 Value | Specificity Relative to PNMT nih.gov |

| DNMT1 | 61 μM | 51,000-fold |

| DNMT3b | 17 μM | 14,000-fold |

Differentiation from Non-Selective Adrenoceptor Ligands

Previous PNMT inhibitors have sometimes exhibited significant affinity for α2-adrenoceptors, which could complicate the interpretation of biological outcomes nih.gov. This compound has been shown to differentiate favorably from such non-selective ligands. It exhibits a high degree of specificity for PNMT over the α2-adrenoceptor, with a reported specificity of 12,000-fold nih.gov. This compound has also been noted to have an antagonistic effect on epinephrine medchemexpress.com. Adrenoceptors, including the α1, α2, and β subtypes, are the targets for the catecholamines norepinephrine and epinephrine frontiersin.org. The high selectivity of this compound for PNMT over the α2-adrenoceptor is a key aspect of its characterization as a specific inhibitor nih.gov.

Table 3: Selectivity of this compound Relative to the α2-Adrenoceptor

| Target | Specificity Relative to PNMT nih.gov |

| α2-adrenoceptor | 12,000-fold |

Molecular Mechanism of this compound Binding and Enzyme Inhibition

This compound, also referred to as inhibitor 4 in some studies, exerts its inhibitory effect on PNMT through a detailed molecular mechanism involving specific interactions within the enzyme's active site. medchemexpress.com

Competitive Binding at Catalytic Substrate and Cofactor Pockets

Studies have shown that this compound inhibits PNMT by occupying the catalytic binding pockets intended for both the substrate, norepinephrine, and the cofactor, SAM. researchgate.netnih.govanl.govnih.govpdbj.org This simultaneous binding to regions typically occupied by both reactants is indicative of a competitive or bisubstrate-like competitive mode of inhibition. The active site of human PNMT contains distinct binding regions for the cofactor SAM and the substrate norepinephrine, located at the edge of the enzyme's β-sheets. nih.govwikipedia.org this compound effectively fills these regions, thereby preventing the natural substrates from binding and undergoing the methylation reaction. researchgate.netanl.govnih.govpdbj.org

Structural Elucidation of PNMT-Pnmt-IN-1 Interactions (e.g., X-ray Crystallography)

Structural analysis, particularly through X-ray crystallography, has been crucial in understanding the precise interactions between PNMT and inhibitors like this compound. Crystal structures of human PNMT in complex with related inhibitors (such as inhibitor 3 and inhibitor 4/Pnmt-IN-1) have been determined, providing detailed insights into the binding mode. researchgate.netnih.govanl.govnih.govpdbj.orgresearchgate.netpdbj.orgrcsb.org These structures reveal that this compound binds within the catalytic site, making contacts that recapitulate interactions typically made by both norepinephrine and SAM. nih.govnih.govpdbj.orgacs.org

For instance, structural comparisons of PNMT bound to inhibitor 3 with structures bound to other ligands like SAH (S-adenosyl-L-homocysteine, the demethylated product of SAM) and the inhibitor SK&F 64139 have shown how the inhibitor occupies the active site. nih.gov The binding of inhibitors like this compound can induce rearrangements in certain loops and side chains within the substrate binding pocket, including residues such as Asn39, Glu219, Tyr222, and Asp267. nih.gov The conformation of the inhibitor within the catalytic site is optimized to improve contacts compared to earlier generation inhibitors. nih.govpdbj.orgacs.org The crystal structures, such as those deposited with PDB IDs like 6WS1 and 7TWU, provide atomic-level details of these interactions. pdbj.orgpdbj.org

Comparison with Transition-State Analogue Inhibition Mechanisms

This compound and related compounds have been characterized as transition-state analogues (TSAs) of PNMT. researchgate.netnih.govnih.govpdbj.orgpdbj.orgacs.org Enzyme inhibitors designed as TSAs mimic the geometry and electronic properties of the high-energy transition state of the enzymatic reaction, leading to significantly tighter binding compared to inhibitors that only resemble the substrates or products. researchgate.netnih.govnih.govpdbj.orgpdbj.orgacs.org The methylation catalyzed by human PNMT proceeds through an SN2 transition state where the methyl transfer is the rate-limiting step. researchgate.netnih.govnih.govpdbj.org

This compound was specifically designed to mimic this transition state. researchgate.netnih.govnih.govpdbj.org The effectiveness of this compound as a TSA is reflected in its low inhibition constant (Ki) value of 1.2 nM, indicating very tight binding to the enzyme. medchemexpress.comnih.govacs.org This nanomolar affinity is a characteristic feature of potent TSAs and is significantly lower than the binding affinity of the natural substrates. researchgate.netnih.govnih.govpdbj.org Comparative studies, including isothermal titration calorimetry (ITC), have revealed a negative cooperative binding mechanism for this compound with PNMT, driven by favorable entropic contributions. nih.govnih.govpdbj.orgacs.org this compound also demonstrates high specificity for PNMT, showing significantly lower inhibitory activity against other methyltransferases like DNMT1 and DNMT3b, and exhibiting high specificity over the α2-adrenoceptor. medchemexpress.comnih.govpdbj.orgacs.org This high potency and specificity are consistent with its design as a transition-state analogue.

Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | Half Maximal Inhibitory Concentration (IC50) |

| Human PNMT | 1.2 nM medchemexpress.comnih.govacs.org | 81 nM medchemexpress.comnih.govacs.org |

| DNMT1 | Not specified | 61 μM medchemexpress.com |

| DNMT3b | Not specified | 17 μM medchemexpress.com |

In Vitro and Cellular Investigations of Pnmt in 1 Activity

Effects of Pnmt-IN-1 on PNMT Activity in Recombinant Systems and Cell Lysates

Studies utilizing recombinant human PNMT (hPNMT) have demonstrated that this compound is a potent inhibitor of the enzyme. This compound exhibits a reported Ki value of 1.2 nM for PNMT medchemexpress.comnih.gov. The inhibitory activity has also been assessed using cell lysates. In experiments involving lysates from HEK293T cells overexpressing hPNMT, this compound showed an IC50 value of 81 nM medchemexpress.commedchemexpress.com. This indicates that this compound effectively inhibits PNMT activity in both purified recombinant systems and within a cellular context when the enzyme is present in lysates.

Beyond its primary target, this compound has also been evaluated for its effects on other methyltransferases. It has been shown to inhibit DNA methyltransferases DNMT1 and DNMT3b, with IC50 values of 61 μM and 17 μM, respectively medchemexpress.com. However, this compound demonstrates significantly higher specificity for PNMT, showing up to 51,000-fold selectivity relative to DNA and protein methyltransferases nih.govnih.gov.

Here is a summary of this compound's inhibitory activity:

| Target | Assay Type | Value | Citation |

| Phenylethanolamine N-methyltransferase (PNMT) | Recombinant (Ki) | 1.2 nM | medchemexpress.comnih.gov |

| Phenylethanolamine N-methyltransferase (PNMT) | HEK293T Cell Lysate (IC50) | 81 nM | medchemexpress.commedchemexpress.com |

| DNMT1 | In Vitro (IC50) | 61 μM | medchemexpress.com |

| DNMT3b | In Vitro (IC50) | 17 μM | medchemexpress.com |

Evaluation of this compound Efficacy in Cultured Cell Models

The efficacy of this compound has been investigated in various cultured cell lines to understand its activity in a more complex cellular environment.

Assessment in Adrenal Chromaffin Cell Cultures

While the provided search results discuss adrenal chromaffin cells in the context of PNMT expression and regulation by factors like glucocorticoids and imidazoline (B1206853) receptors, there were no direct mentions of studies specifically evaluating this compound's efficacy in cultured adrenal chromaffin cells biologists.comnih.govtandfonline.comjneurosci.orgnih.gov. Research on PNMT in these cells often utilizes models like rat pheochromocytoma cells (PC12) or mouse pheochromocytoma cell lines (MPC), or investigates the effects of other inhibitors like SK&F 64139 and SK&F 29661 nih.gov. One human pheochromocytoma cell line (hPheo1) exists, but studies have reported difficulty in detecting PNMT expression even with differentiation induction nih.gov.

Analysis of Protein Methylation in HT-29 Cell Lines

Studies using HT-29 colorectal cells have investigated the effects of this compound on protein methylation. These cells express protein arginine and protein lysine (B10760008) methyltransferases (PRMTs and PKMTs) nih.gov. When HT-29 cells were treated with this compound (at a concentration of 10 μg) for 6 days, analysis of total symmetric dimethylarginine (SDMA), asymmetric dimethylarginine (ADMA), and trimethyl lysine (Me3-lysine) showed no significant changes medchemexpress.commedchemexpress.com. This suggests that while this compound can inhibit certain DNA methyltransferases in vitro, its impact on global protein methylation in this specific cell line at the tested conditions appears limited medchemexpress.commedchemexpress.com.

Cellular Permeability and Intracellular Efficacy of this compound

Cell-based assays are crucial for determining the cellular permeability and intracellular efficacy of inhibitors nih.gov. This compound has been shown to be cell permeable and acts as an intracellular PNMT inhibitor in HEK293T cells overexpressing PNMT, as evidenced by its cellular IC50 of 81 nM nih.govnih.gov. This suggests that the compound can cross the cell membrane and reach its target enzyme within the cell. The cell permeability of this compound indicates its potential for inhibiting physiological PNMT activity nih.gov. Issues with the permeability of other PNMT inhibitors, such as SK&F 29661, have been noted as a hindrance to their further development nih.govahajournals.org.

Preclinical Pharmacological Applications and Models Utilizing Pnmt in 1

Modulation of Catecholamine Homeostasis in Animal Models

Studies utilizing PNMT inhibitors, including compounds like Pnmt-IN-1, have demonstrated significant effects on the levels of epinephrine (B1671497) and norepinephrine (B1679862) in animal models, providing insights into the regulation of catecholamine balance.

Inhibition of PNMT directly impacts the synthesis of epinephrine from norepinephrine. Research using PNMT knockout mice, which genetically lack functional PNMT, has shown a complete elimination of epinephrine in tissues such as the adrenal gland, plasma, and urine ahajournals.orgfrontiersin.org. Concurrently, these mice exhibit a significant increase in adrenal norepinephrine content ahajournals.org. While this compound is a pharmacological inhibitor rather than a genetic knockout, its specific action on PNMT is expected to produce similar alterations in catecholamine levels, leading to decreased epinephrine and potentially increased norepinephrine in tissues where PNMT is active. Studies with other PNMT inhibitors have also shown elevated norepinephrine and dopamine (B1211576) levels in brain regions like the hypothalamus and medulla oblongata ahajournals.org.

Data from studies investigating the impact of PNMT inhibition on catecholamine levels in different tissues highlight the enzyme's critical role in epinephrine production. For instance, in PNMT knockout mice, epinephrine was undetectable in the adrenal gland, plasma, and urine, while adrenal norepinephrine was significantly elevated compared to wild-type mice ahajournals.org.

| Tissue/Fluid | Wild-Type Epinephrine Level | PNMT-KO Epinephrine Level | Wild-Type Norepinephrine Level | PNMT-KO Norepinephrine Level |

| Adrenal Gland | Detectable | Eliminated | Baseline | Significantly Increased |

| Plasma | Detectable | Eliminated | Unchanged | Unchanged |

| Urine | Detectable | Eliminated | Unchanged | Unchanged |

Note: This table summarizes findings from PNMT knockout mice studies ahajournals.org and illustrates the expected impact of complete PNMT inhibition on catecholamine levels.

Research has shown that PNMT activity is present in the adrenal gland, heart, and brain of wild-type mice, and this activity is eliminated in PNMT knockout mice ahajournals.org.

| Tissue | Wild-Type PNMT Activity | PNMT-KO PNMT Activity |

| Adrenal Gland | Detectable | Eliminated |

| Heart | Detectable | Eliminated |

| Brain | Detectable | Eliminated |

Note: This table is based on findings from PNMT knockout mice studies ahajournals.org demonstrating the absence of PNMT activity in key tissues.

This compound as a Research Tool in Cardiovascular Models

PNMT and its product, epinephrine, play a role in cardiovascular regulation. This compound is a valuable tool for investigating the contribution of PNMT-mediated epinephrine synthesis to cardiovascular function, particularly in models of hypertension.

Research on the effects of PNMT inhibitors in hypertensive models has provided data on blood pressure changes. For example, in DOCA-salt hypertensive rats, treatment with a centrally and peripherally active PNMT inhibitor resulted in a progressive decrease in blood pressure ahajournals.org.

| Animal Model | PNMT Inhibitor Used | Route of Administration | Effect on Blood Pressure |

| DOCA-Salt Rat | SK&F 64139 | Systemic | Progressive Decrease |

| DOCA-Salt Rabbit | SK&F 64139 | Intracerebroventricular | Attenuated Rise |

| Goldblatt Rabbit | SK&F 64139 | Intracerebroventricular | Attenuated Rise |

| SHR | Various | Systemic | Lowered Blood Pressure |

Note: This table summarizes findings on the effects of PNMT inhibitors in different hypertension models ahajournals.orgahajournals.orgnih.govnih.gov. Specific data for this compound in these models were not explicitly detailed in the provided snippets, but its use as a specific inhibitor would be relevant in such investigations.

| Brainstem Region | Fold Increase in PNMT mRNA (SHR vs WKY) |

| C1 | 2.96 |

| C2 | 2.17 |

| C3 | 1.20 |

Neurobiological Research Applications of this compound

Impact on Brain PNMT Activity and Epinephrine Content

Studies utilizing centrally active PNMT inhibitors, such as SK&F 64139 and LY134046, have demonstrated significant impacts on brain catecholamine levels. Chronic administration of these inhibitors in rats led to reductions in epinephrine content in brain regions where it is endogenously present, specifically the medulla-pons and hypothalamus. zhanggroup.orgmitotox.org Concurrently, these studies observed an elevation of tyrosine hydroxylase activity and an increase in alpha-1 and, notably, alpha-2 adrenergic receptor binding sites in these same brain regions. zhanggroup.org This suggests that prolonged reduction in brain epinephrine formation can uniquely influence norepinephrine function in a regionally specific manner, differing from the effects of chronic alpha-1 or alpha-2 adrenergic receptor blockade. zhanggroup.org Differences in epinephrine content and PNMT activity in the medulla pons and hypothalamus have also been observed between different inbred rat strains, with F344 rats showing significantly higher levels compared to Buf rats. mitotox.org

Studies in Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease relevance in animal models)

Research suggests a potential link between PNMT and neurodegenerative conditions, including Alzheimer's disease (AD). PNMT is listed as one of the molecular biomarkers contributing to the pathogenesis of AD. researchgate.netf15ijp.com Studies have reported reduced activity of human PNMT in neurons within several subcortical brain areas known to undergo neurodegeneration in AD. This decrease in enzymatic activity appears to be due to a reduced amount of the enzyme protein. Furthermore, genetic variations, specifically polymorphisms in the promoter region of the PNMT gene, have shown a significant association with increased susceptibility to sporadic early-onset AD. While direct studies using this compound in AD animal models were not prominently featured in the search results, the observed alterations in PNMT in AD patients and the genetic associations highlight the potential for PNMT inhibitors like this compound to be used as tools to investigate the role of altered epinephrine synthesis in the progression and pathology of AD in relevant animal models. Animal models, such as transgenic mice and pigs, are utilized to study the pathological mechanisms of neurodegenerative diseases like AD, focusing on characteristics such as amyloid-β plaque deposits and neurofibrillary tangles. Investigating the impact of PNMT inhibition in these models could provide further insights into the contribution of the adrenergic system to AD.

Examination of Stress Response Pathways and Adrenergic Nuclei Function

PNMT and the resulting epinephrine play critical roles in the body's stress response, particularly the "fight or flight" reaction. nih.gov Adrenergic neurons expressing PNMT are primarily located in the C1, C2, and C3 nuclei within the ventrolateral regions of the brainstem's medulla oblongata. Stressful stimuli can lead to rapid and transient release of epinephrine and norepinephrine. Stress elicits changes in PNMT activity and expression in both the adrenal medulla and the central nervous system. For instance, horizontal shaker stress has been shown to elevate PNMT activity in the C1 and C2 nuclei of rats. Studies using Pnmt-knockout mice, which are deficient in epinephrine, have provided valuable insights into the role of epinephrine in stress responses and associated behaviors. These mice exhibit reduced contextual fear learning, suggesting a role for epinephrine in the consolidation of fear memories. This indicates that inhibiting PNMT with compounds like this compound could be a valuable approach to study the specific contributions of epinephrine to stress response pathways and the function of adrenergic nuclei.

Other Emerging Preclinical Research Areas

The preclinical investigation of PNMT extends beyond neurological and stress-related contexts, with emerging research exploring its role in cardiac biology and as a tool for understanding epinephrine deficiency states.

Contribution to Studies on PNMT-Derived Cardiomyocytes in Cardiac Biology

Recent research has identified a subpopulation of cardiomyocytes that contain PNMT, termed PNMT-derived cardiomyocytes (PdCMs). These cells are present in the developing and mature heart, particularly abundant in the left side and the conduction system. This suggests a localized cardiac adrenergic signaling system mediated by these cells. Optogenetic stimulation of Pnmt+ cells in mice has been shown to increase the beating rate of the left ventricle, consistent with the release of epinephrine from these specialized cells. PNMT expression in the heart, particularly in the atria, has also been shown to be elevated by stress in a glucocorticoid-dependent manner in rats. The existence and function of PdCMs highlight a novel area in cardiac biology where inhibiting PNMT with agents like this compound could serve as a tool to dissect the specific roles of locally synthesized epinephrine in cardiac function, development, and potential repair mechanisms.

Potential as a Tool for Studying Epinephrine Deficiency States

This compound, as a PNMT inhibitor, serves as a pharmacological tool to induce a state of reduced epinephrine synthesis, mimicking aspects of epinephrine deficiency. Studies utilizing genetically modified animals, such as Pnmt-knockout mice, have been instrumental in understanding the physiological consequences of epinephrine deficiency. These models have revealed the importance of epinephrine in processes like contextual fear learning and normal blood pressure and cardiac filling responses to stress. By employing PNMT inhibitors, researchers can acutely or chronically reduce epinephrine levels to study its specific roles in various physiological processes, independent of potential compensatory mechanisms that might develop in genetic knockout models. This makes this compound a valuable compound for probing the effects of epinephrine deficiency in diverse preclinical settings.

Genetic and Regulatory Aspects of Pnmt in Research Context

Genomic Organization and Transcriptional Regulation of the PNMT Gene

The PNMT gene exhibits a well-characterized genomic structure and its transcription is controlled by a complex interplay of promoter regions and regulatory elements, responding to both hormonal and neural cues.

Gene Mapping and Structural Features (e.g., Chromosome 17 localization, Exon/Intron Structure)

The human PNMT gene is located on chromosome 17, specifically mapped to region 17q21-q22. ahajournals.orgalfa-chemistry.comoncotarget.comresearchgate.net The gene consists of 6 exons and 5 introns. royalsocietypublishing.org In rats, the PNMT gene (Pnmt) structure is similar to that of human and bovine genes. ahajournals.org The coding region of the rat Pnmt gene is composed of 285 amino acid residues, with an estimated molecular weight of 31.6 kD. ahajournals.org

Promoter Regions and Regulatory Elements (e.g., Glucocorticoid Responsive Elements, Sp1 binding sites)

The transcriptional regulation of the PNMT gene is significantly influenced by its promoter region, which contains several key regulatory elements. Consensus sequences for various transcription factors have been identified in the 5′-flanking region of the PNMT gene. ahajournals.org These include the TATA box, Sp1 binding sites, glucocorticoid responsive elements (GREs), and AP-2 binding sites. ahajournals.orgalfa-chemistry.comroyalsocietypublishing.orgtandfonline.com Egr-1 is also a known transcriptional activator that binds to sites in the PNMT promoter, sometimes overlapping with Sp1 sites. tandfonline.comresearchgate.net The glucocorticoid receptor (GR) interacts with GREs on the PNMT promoter, which is essential for glucocorticoid-mediated regulation and facilitates the recruitment of other transcription factors like Egr-1 and AP-2. bioscientifica.comresearchgate.net Sp1 and MAZ binding sites, particularly overlapping ones in the rat PNMT promoter, are also involved in modulating gene expression, with activation depending on promoter length. wikigenes.orgnih.gov

Hormonal and Neural Regulation of PNMT Gene Expression (e.g., Glucocorticoids, Cholinergic Stimulation)

PNMT gene expression is primarily regulated by hormonal and neural stimuli. Glucocorticoids, released from the adrenal cortex, are key hormonal regulators. wikipedia.orgbioscientifica.comwikigenes.org They positively influence PNMT expression by increasing mRNA levels and extending the enzyme's half-life. wikipedia.org This regulation is mediated through the binding of the glucocorticoid receptor to GREs in the PNMT promoter. bioscientifica.comresearchgate.net Studies using corticotrophin-releasing hormone (CRH) knockout mice have demonstrated the crucial role of the hypothalamic-pituitary-adrenal (HPA) axis, and thus glucocorticoids, in stress-induced PNMT expression in the adrenal medulla and sympathetic ganglia. researchgate.netresearchgate.net

Neural regulation of PNMT expression, particularly in the adrenal medulla, occurs via splanchnic nerve innervation. bioscientifica.com Cholinergic stimulation, primarily through neuronal nicotinic receptors, is a major pathway for neural regulation. bioscientifica.comnih.gov Cholinergic agonists can induce PNMT gene expression through both nicotinic and muscarinic receptors. nih.gov This process may involve the cAMP-PKA signaling mechanism. nih.gov A specific PNMT nicotine-responsive element (NicRE) has been identified in the rat PNMT promoter, distinct from cAMP responsive elements, suggesting a unique regulatory mechanism for nicotinic stimuli. nih.gov Peptidergic neurotransmitters, such as pituitary adenylate cyclase-activating polypeptide (PACAP), also contribute to PNMT gene regulation, potentially through cAMP-PKA and extracellular Ca2+ signaling, leading to increased levels of transcription factors like Egr-1 and AP2. bioscientifica.comnih.gov Stress, including immobilization and cold exposure, has been shown to increase PNMT mRNA levels in various tissues, including the adrenal medulla, heart, and spleen, with the HPA axis playing a significant role in this induction in some tissues. tandfonline.comwikigenes.orgnih.govresearchgate.net

Pnmt-Cre Mouse Models for Conditional Gene Manipulation and Cell Lineage Tracing

Pnmt-Cre mouse models are valuable tools for researchers to study the function of PNMT-expressing cells and trace their lineage. royalsocietypublishing.orgucf.edu These models are generated by inserting the Cre-recombinase gene into the Pnmt locus, allowing for Cre-mediated recombination in cells where the endogenous PNMT gene is expressed. royalsocietypublishing.orgjax.org This enables conditional manipulation of genes floxed by loxP sites specifically in PNMT-expressing cells and their descendants. jax.org

Pnmt-Cre mice have been used for cell lineage tracing by crossing them with reporter strains, such as Rosa26R, which express a detectable marker (like LacZ or tdTomato) upon Cre-mediated recombination. royalsocietypublishing.orgnih.gov This allows researchers to identify and track cells that express or have expressed PNMT during development or in adulthood. royalsocietypublishing.orgnih.gov For instance, Pnmt-Cre mice crossed with a Rosa26R reporter strain have revealed the presence of Pnmt-derived cardiomyocytes (PdCMs) in specific areas of the heart, particularly the left atrium and left ventricle. royalsocietypublishing.orgnih.gov These models are also useful for studying the consequences of ablating PNMT-expressing cells, for example, by using a Cre-dependent diphtheria toxin A (DTA) allele, which leads to cell suicide in PNMT-expressing cells. ucf.edu Such models have been used to investigate the role of adrenergic cells in cardiac development and function. ucf.edu

Research into PNMT Genetic Polymorphisms and their Functional Implications

Genetic variations within the PNMT gene, known as polymorphisms, can influence enzyme activity and protein levels, potentially contributing to individual differences in adrenergic function and susceptibility to certain diseases.

Association with PNMT Enzyme Activity and Protein Levels

Research has identified common sequence variations, including single nucleotide polymorphisms (SNPs), within the human PNMT gene and its promoter region. physiology.orgresearchgate.netresearchgate.net Functional genomic studies have investigated the impact of these polymorphisms on PNMT enzyme activity and protein levels. physiology.orgresearchgate.net Variations in the PNMT sequence can alter enzyme function at a cellular level by affecting the levels of PNMT allozyme activity or immunoreactive protein, or by modifying the activity of the PNMT promoter. physiology.org

Specific polymorphisms in the promoter region, such as G-353A and G-148A, have been studied for their association with diseases like early-onset Alzheimer's disease. researchgate.netnih.gov These promoter polymorphisms may be associated with decreased reporter gene activity in functional assays, suggesting they can influence transcriptional regulation of PNMT. researchgate.net Nonsynonymous SNPs in the coding region can also affect enzyme function. For example, the C319T (Arg107Cys) SNP resulted in a recombinant allozyme with significantly lower levels of both PNMT activity and immunoreactive protein compared to the wild-type enzyme in in vitro studies. researchgate.net Another SNP in the first intron, I1G(280)A, has been associated with decreased exercise-induced circulating epinephrine (B1671497) levels and may modulate gene transcription. researchgate.net These findings highlight how genetic variations in PNMT can have functional consequences on enzyme expression and activity, potentially impacting physiological responses and disease risk. physiology.orgresearchgate.netresearchgate.net

Methodological Advancements and Future Research Directions in Pnmt Inhibition

Development and Validation of PNMT Activity Assay Methodologies

Accurate and reliable methodologies are fundamental to the study of enzyme activity and the evaluation of inhibitor potency. The determination of PNMT activity provides valuable insights into catecholamine metabolism. creative-enzymes.com Historically, PNMT activity has been assessed using various biochemical methods.

Recent advancements include the development of novel cell-based assays for evaluating PNMT inhibitors. One such assay utilizes HEK293T cells engineered to express PNMT, allowing for the assessment of inhibitor efficacy at the cellular level and providing a measure of cellular permeability. nih.gov This complements traditional biochemical assays, which may include techniques such as high-performance liquid chromatography (HPLC) to measure the formation of epinephrine (B1671497) from norepinephrine (B1679862). researchgate.netingentaconnect.com Radiometry, measuring scintillation, has also been employed as a detection method in enzymatic PNMT assays. eurofinsdiscovery.com

The validation of these assay methodologies is critical to ensure their reliability and accuracy. Key validation parameters typically include linearity, sensitivity, precision, accuracy, recovery, and stability. ingentaconnect.comthomasalittleconsulting.com A well-validated assay is essential for obtaining trustworthy data on inhibitor potency and mechanism of action.

Comparative Analysis of Pnmt-IN-1 with Other Known PNMT Inhibitors

This compound represents a more recent development in the field of PNMT inhibitors. To understand its significance, it is helpful to compare its characteristics with earlier, or "first-generation," inhibitors that have been widely used in research.

Strengths and Limitations of First-Generation Inhibitors (e.g., SK&F 64139, SK&F 29661)

First-generation PNMT inhibitors, such as SK&F 64139 and SK&F 29661, have been instrumental in early research to explore the roles of PNMT and epinephrine. Both compounds are described as potent in vitro inhibitors of PNMT activity. core.ac.ukahajournals.orgpsu.edu

However, these earlier inhibitors exhibit limitations, particularly concerning selectivity and pharmacokinetic properties. SK&F 64139, for instance, inhibits PNMT activity in both the central nervous system and the adrenal gland and has been noted to possess weak alpha-adrenergic antagonist activity. ahajournals.orgpsu.edusoton.ac.uk This lack of selectivity for PNMT over adrenergic receptors can complicate the interpretation of experimental results, especially in in vivo studies where observed physiological effects might be due to receptor interaction rather than solely PNMT inhibition. nih.govresearchgate.net

SK&F 29661 is described as a primarily peripherally acting PNMT inhibitor, as it does not readily cross the blood-brain barrier. ahajournals.orgsoton.ac.ukresearchgate.netahajournals.org While this property could be advantageous for studying peripheral PNMT, issues with its cellular permeability have been reported, potentially hindering its utility in certain research applications and limiting further development. nih.gov Studies in animal models using these first-generation inhibitors have sometimes shown that receptor interaction, rather than direct PNMT inhibition, was a primary mechanism of physiological action. nih.govresearchgate.net Furthermore, SK&F 64139 has been found to possess significant adrenal MAO inhibitory activity, a property not observed with SK&F 29661, highlighting differences in their off-target effects. nih.gov

Advantages of this compound in Research Applications

This compound (also referred to as inhibitor 4 in some literature) is characterized as a second-generation PNMT inhibitor demonstrating notable improvements over earlier compounds. nih.govmedchemexpress.eumedchemexpress.com A key advantage of this compound is its significantly higher potency, with reported Ki values in the low nanomolar range (e.g., 1.2 nM) and IC50 values also in the nanomolar range (e.g., 81 nM). nih.govmedchemexpress.eumedchemexpress.com This increased potency allows for effective PNMT inhibition at lower concentrations.

Furthermore, this compound exhibits high selectivity for PNMT compared to other methyltransferases, including DNA methyltransferase 1 (DNMT1) and DNA methyltransferase 3b (DNMT3b), and demonstrates significantly lower affinity for the alpha2-adrenoceptor. nih.govmedchemexpress.com One study reported up to 51,000-fold specificity for PNMT relative to DNA and protein methyltransferases and 12,000-fold specificity over the alpha2-adrenoceptor. nih.gov This enhanced selectivity is crucial for its use as a research tool, allowing for more confident attribution of observed effects to PNMT inhibition rather than off-target interactions.

Structural analysis of this compound in complex with PNMT has shown that it effectively occupies the catalytic binding pockets for both the cofactor S-adenosylmethionine (SAM) and the substrate norepinephrine, interfering with the enzyme's ability to interact with either molecule. anl.govnih.gov Its conformation within the catalytic site is reported to improve contacts compared to first-generation inhibitors. nih.gov Additionally, cell-based assays have indicated that this compound is cell permeable, enabling the study of intracellular PNMT activity. nih.gov These combined attributes make this compound a valuable tool for researchers investigating the specific roles of PNMT.

Below is a table summarizing some comparative data:

| Inhibitor | PNMT Inhibition (Ki or IC50) | Selectivity vs. α2-adrenoceptor | Blood-Brain Barrier Permeability | Key Limitations |

| SK&F 64139 | Potent in vitro core.ac.ukahajournals.org | Weak antagonist psu.edu | Crosses BBB ahajournals.orgahajournals.org | Off-target receptor interaction, MAO inhibition nih.govpsu.edunih.gov |

| SK&F 29661 | Potent in vitro core.ac.ukahajournals.org | Not readily discussed as issue | Limited/Does not cross BBB ahajournals.orgresearchgate.net | Permeability issues, potential off-target effects nih.gov |

| This compound | Low nanomolar (Ki 1.2 nM, IC50 81 nM) nih.govmedchemexpress.eumedchemexpress.com | High selectivity (>12,000-fold) nih.gov | Cell permeable in assay nih.gov | Potential inhibition of DNMTs at higher concentrations medchemexpress.com |

Note: Data compiled from various sources and may represent different assay conditions.

Future Directions in PNMT Inhibitor Design and Research Tool Development

The development of PNMT inhibitors remains an active area of research, driven by the need for more precise tools to dissect the enzyme's functions and explore its therapeutic potential. Future directions are focused on refining existing inhibitors and discovering novel chemical entities with improved properties.

Optimization of Selectivity and Potency

A primary goal in future PNMT inhibitor design is the continued optimization of selectivity and potency. ahajournals.orgresearchgate.netebi.ac.uk While compounds like this compound have demonstrated significant improvements, achieving absolute specificity for PNMT over all other related enzymes and receptors remains a challenge. Structure-based design approaches, leveraging the crystal structures of PNMT in complex with inhibitors and substrates, are crucial for this optimization. researchgate.netebi.ac.ukportlandpress.com By understanding the detailed interactions within the active site, researchers can design modifications to enhance binding affinity and specificity. nih.gov

Strategies involve exploring the impact of different substituents on the inhibitor scaffold to optimize interactions with key amino acid residues in the PNMT binding site while minimizing interactions with off-target proteins. nih.govnih.govnih.gov This includes balancing factors such as pKa and steric effects through chemical modifications. nih.gov The aim is to develop inhibitors that are not only highly potent but also exhibit minimal off-target activity, thereby increasing the reliability of their use as pharmacological tools.

Exploration of Novel Chemical Scaffolds for PNMT Inhibition

Beyond optimizing existing inhibitor classes, there is a continuous effort to explore novel chemical scaffolds for PNMT inhibition. This involves screening diverse chemical libraries using a combination of in silico, biophysical, and enzymatic activity assays. researchgate.netebi.ac.ukprobes-drugs.org

Fragment-based screening, which involves identifying small molecules (fragments) that bind weakly to the enzyme and then growing or linking them to create more potent inhibitors, has proven successful in identifying novel starting points for PNMT inhibitor development. ebi.ac.uk This approach has led to the identification of novel chemical classes, including benzimidazoles, purines, and quinolines, as potential PNMT inhibitors. ebi.ac.uk

The exploration of novel scaffolds broadens the chemical space for PNMT inhibition and can lead to the discovery of compounds with different binding modes, improved pharmacokinetic properties, and enhanced selectivity profiles. biorxiv.org These novel compounds serve as valuable candidates for further lead optimization, contributing to the development of a more diverse array of research tools for studying PNMT.

Unexplored Biological Avenues for PNMT Inhibition Research

The study of phenylethanolamine N-methyltransferase (PNMT) and the development of specific inhibitors like this compound offer promising avenues for exploring the enzyme's role in various biological contexts beyond its primary known locations. While PNMT is predominantly found in the adrenal medulla, its presence in other tissues and cell types suggests broader physiological implications that are not yet fully understood. Furthermore, a comprehensive understanding of the specificity profile of inhibitors like this compound, including potential off-target effects, is crucial for their effective and accurate application in research.

Investigation in Unexplored PNMT-Expressing Cell Types or Tissues

PNMT is primarily localized in the adrenal medullary chromaffin cells, where it catalyzes the final step in the synthesis of epinephrine from norepinephrine. amegroups.org However, PNMT expression has also been detected in other areas, including small groups of neurons in the human brain, selected populations of cardiomyocytes, sympathetic ganglia, spleen, thymus, and retina. tandfonline.comwikipedia.orgnih.gov The functional significance of PNMT and epinephrine synthesis in these less-studied locations remains an area ripe for investigation.

The availability of specific PNMT inhibitors such as this compound provides a valuable tool to probe the physiological roles of PNMT activity in these diverse tissues and cell types. Research in this area could involve applying this compound in in vitro studies using cell lines or primary cell cultures derived from these tissues, where feasible. Challenges exist in the lack of universally reliable cell-based assays to test the efficacy of PNMT inhibitors, and the limited availability of human cell lines endogenously expressing PNMT, with the hPheo1 cell line being one such example, although its origin is debated. nih.gov Rat and mouse pheochromocytoma cell lines like PC12 and MPC have also been utilized, though they present limitations in mirroring human adrenal chromaffin cells. nih.gov

Investigating the impact of this compound on epinephrine levels or downstream signaling pathways in these unexplored PNMT-expressing cells could shed light on local adrenergic functions. For instance, studies on Pnmt+ cell-derived cardiomyocytes in the murine heart have identified a distinct population with potential endocrine roles, suggesting that inhibiting PNMT in these cells with compounds like this compound could reveal their contribution to cardiac function. nih.gov Similarly, exploring the effects of this compound in neuronal cultures from specific brain regions known to express PNMT could help elucidate the role of locally synthesized epinephrine in neural processes. tandfonline.comwikipedia.org

Deeper Characterization of Off-Target Effects (e.g., DNMTs) for Broader Research Utility

While this compound is characterized as a specific inhibitor of PNMT, with a reported Kᵢ value of 1.2 nM and an IC₅₀ value of 81 nM for PNMT, it has also been shown to inhibit other enzymes. medchemexpress.com Notably, this compound inhibits DNA methyltransferases (DNMTs), specifically DNMT1 and DNMT3b. medchemexpress.com Understanding and thoroughly characterizing these off-target effects are crucial for the accurate interpretation of research findings when using this compound and for determining its suitability as a research tool in various biological systems.

The inhibition of DNMTs by this compound is particularly relevant given the critical roles of these enzymes in epigenetic regulation, specifically DNA methylation. nih.govmdpi.com DNMT1 is primarily involved in maintaining methylation patterns during DNA replication, while DNMT3a and DNMT3b are key for de novo methylation. nih.gov The observed inhibition of DNMT1 and DNMT3b by this compound, with IC₅₀ values of 61 μM and 17 μM respectively, indicates that at certain concentrations, this compound could influence DNA methylation status. medchemexpress.com

Researchers utilizing this compound need to consider these off-target effects, especially in studies involving cell proliferation, differentiation, or gene expression, where DNA methylation plays a significant role. nih.govmdpi.com Experiments should ideally include appropriate controls and potentially complementary techniques to distinguish between PNMT-specific effects and those arising from DNMT inhibition. Further research could involve a more detailed characterization of this compound's activity against other DNMT isoforms and a broader panel of methyltransferases to provide a comprehensive off-target profile. This would enhance the understanding of this compound's selectivity and inform its appropriate use as a research tool, potentially guiding modifications to develop more highly specific PNMT inhibitors in the future.

Below is a summary of the inhibition data for this compound:

| Enzyme | Inhibition Type | Value | Unit | Source |

| PNMT | Kᵢ | 1.2 | nM | medchemexpress.com |

| PNMT | IC₅₀ | 81 | nM | medchemexpress.com |

| DNMT1 | IC₅₀ | 61 | μM | medchemexpress.com |

| DNMT3b | IC₅₀ | 17 | μM | medchemexpress.com |

Q & A

How should researchers design experiments to evaluate Pnmt-IN-1's inhibitory activity while ensuring reproducibility?

Methodological Answer:

- Experimental Design Framework : Use the PICOT framework to define:

- Assay Validation : Include dose-response curves, negative controls (e.g., solvent-only), and technical replicates. Validate assays using established inhibitors as benchmarks .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purity (>95% by HPLC), and characterization (NMR, mass spectrometry) .

What strategies can address contradictory biochemical data for this compound across independent studies?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Contextual Analysis : Compare experimental conditions (pH, temperature, assay buffers) and cell line genetic backgrounds .

- Statistical Rigor : Apply meta-analysis to aggregate data, identifying outliers through standardized effect sizes and confidence intervals .

How to formulate a research question investigating this compound's structure-activity relationships (SAR)?

Methodological Answer:

- FINER Model : Ensure questions are F easible (access to analogs), I nteresting (novel binding motifs), N ovel (unexplored substituents), E thical (no vertebrate testing), R elevant (therapeutic potential) .

- PICOT Example :

"In cytochrome P450 isoforms (P), how do halogen substitutions (I) compared to methyl groups (C) alter this compound's inhibition efficacy (O) over 24-hour incubations (T)?" .

What are best practices for integrating multi-omics data to study this compound's off-target effects?

Methodological Answer:

- Data Collection : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .

- Workflow :

How to optimize in vitro-in vivo extrapolation (IVIVE) for this compound's pharmacokinetics?

Methodological Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling :

- Limitations : Account for species-specific differences in enzyme expression (e.g., CYP3A4 vs. CYP3A11) .

What statistical methods are robust for analyzing dose-dependent cytotoxicity of this compound?

Methodological Answer:

- Dose-Response Analysis : Fit data to Hill or log-logistic models (e.g.,

drcpackage in R) . - Outliers : Use Grubbs’ test or studentized residuals to exclude technical errors .

- Reporting : Include IC50, Hill slope, and 95% CI in all figures .

How to validate the specificity of this compound in target engagement assays?

Methodological Answer:

- Competitive Binding Assays : Co-treat with a known inhibitor; reduced this compound efficacy suggests off-target binding .

- Genetic Validation : Compare activity in wild-type vs. CRISPR-knockout models .

- Thermal Shift Assays (TSA) : Confirm target stabilization via ΔTm shifts .

What frameworks guide mechanistic studies of this compound under disease-relevant conditions?

Methodological Answer:

- PEO Framework : Define P opulation (hypoxic cancer cells), E xposure (this compound ± hypoxia mimetics), O utcome (apoptosis markers) .

- Time-Resolved Data : Use live-cell imaging to track real-time effects (e.g., caspase activation) .

How to manage and archive raw data for this compound studies to comply with FAIR principles?

Methodological Answer:

- FAIR Compliance :

- F indable: Deposit datasets in repositories (e.g., Zenodo) with DOI .

- A ccessible: Use CC-BY licenses for public access .

- I nteroperable: Format data as CSV/JSON with metadata schema .

- R eusable: Provide protocols for data replication .

How can researchers leverage AI tools to identify knowledge gaps in this compound literature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。